2-(4-Chlorophenyl)-3-((S)-2-((isopropoxycarbonyl)amino)-3-methylbutanamido)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-3-((S)-2-((isopropoxycarbonyl)amino)-3-methylbutanamido)propanoic Acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, an isopropoxycarbonyl group, and a methylbutanamido group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-((S)-2-((isopropoxycarbonyl)amino)-3-methylbutanamido)propanoic Acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of a phenyl ring, followed by the introduction of the isopropoxycarbonyl group through esterification. The final step involves the coupling of the methylbutanamido group to the intermediate compound under specific reaction conditions, such as the use of a base catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-3-((S)-2-((isopropoxycarbonyl)amino)-3-methylbutanamido)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-3-((S)-2-((isopropoxycarbonyl)amino)-3-methylbutanamido)propanoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-3-((S)-2-((isopropoxycarbonyl)amino)-3-methylbutanamido)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-3-((S)-2-((methoxycarbonyl)amino)-3-methylbutanamido)propanoic Acid
- 2-(4-Chlorophenyl)-3-((S)-2-((ethoxycarbonyl)amino)-3-methylbutanamido)propanoic Acid
Uniqueness
2-(4-Chlorophenyl)-3-((S)-2-((isopropoxycarbonyl)amino)-3-methylbutanamido)propanoic Acid is unique due to the presence of the isopropoxycarbonyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, stability, and reactivity, making it distinct from similar compounds with different substituents.
Eigenschaften
Molekularformel |
C18H25ClN2O5 |
---|---|
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H25ClN2O5/c1-10(2)15(21-18(25)26-11(3)4)16(22)20-9-14(17(23)24)12-5-7-13(19)8-6-12/h5-8,10-11,14-15H,9H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)/t14?,15-/m0/s1 |
InChI-Schlüssel |
FKUYCNTYTSGNIL-LOACHALJSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O)NC(=O)OC(C)C |
Kanonische SMILES |
CC(C)C(C(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O)NC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.